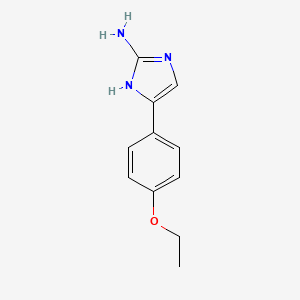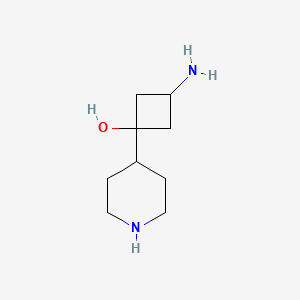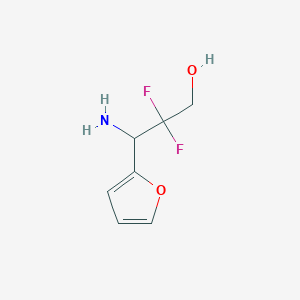![molecular formula C8H14ClN B13459128 1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structureThe bicyclic framework provides a rigid structure that can mimic the spatial arrangement of other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions . This method provides a scalable approach to produce the compound in significant quantities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
科学的研究の応用
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in probing biological systems and understanding molecular interactions.
Medicine: Its potential as a drug scaffold is being explored for developing new therapeutics, particularly in the field of antihistamines and other bioactive compounds.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets in biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, mimicking the spatial arrangement of natural substrates or ligands. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but lacks the ethenyl group.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system.
Bicyclo[3.1.1]heptane: A non-nitrogenous analog that serves as a bioisostere for meta-substituted benzenes
Uniqueness
1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to its ethenyl group, which provides additional sites for chemical modification and enhances its potential as a versatile scaffold in drug design. The presence of the nitrogen atom also imparts distinct electronic properties, making it a valuable compound for various applications .
特性
分子式 |
C8H14ClN |
|---|---|
分子量 |
159.65 g/mol |
IUPAC名 |
1-ethenyl-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8-5-7(6-8)3-4-9-8;/h2,7,9H,1,3-6H2;1H |
InChIキー |
VBGUWXAASZFBKJ-UHFFFAOYSA-N |
正規SMILES |
C=CC12CC(C1)CCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-carboxylic acid](/img/structure/B13459058.png)


![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)


![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
